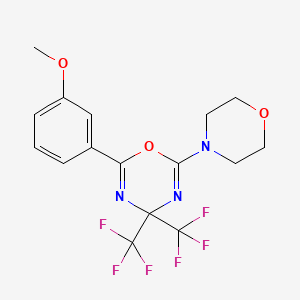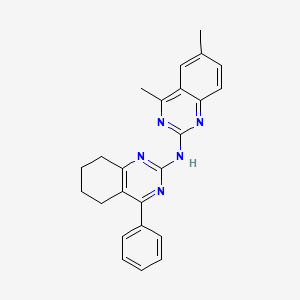![molecular formula C25H22N4 B15023877 5-Phenyl-9-(piperidin-1-yl)benzimidazo[2,1-a]phthalazine](/img/structure/B15023877.png)
5-Phenyl-9-(piperidin-1-yl)benzimidazo[2,1-a]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine is a complex heterocyclic compound that combines the structural features of benzimidazole and phthalazine. This compound is of significant interest due to its potential biological activities and pharmacological properties. The presence of both benzimidazole and phthalazine moieties in its structure makes it a promising candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-ethynylbenzaldehydes with o-phenylenediamines in the presence of a copper(I) iodide catalyst and iodine . This method yields the desired product in moderate to good yields (35-72%).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal catalysts and reagents is common, and the separation of the targeted organic product from these catalysts is crucial to minimize toxicity and meet pharmaceutical standards . Green methods that support environmental and safety improvements are also being developed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in its structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like iodine or bromine .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce reduced derivatives of the compound.
Scientific Research Applications
5-Phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine has a wide range of scientific research applications due to its unique structure and properties. It is used in the development of new pharmaceuticals, particularly as potential anticancer, antimicrobial, and antiviral agents . The compound’s ability to interact with various biological targets makes it valuable in medicinal chemistry and drug discovery.
In addition to its pharmaceutical applications, this compound is also used in materials science for the synthesis of novel polymers and advanced materials. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices .
Mechanism of Action
The mechanism of action of 5-phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, leading to various biological effects . The compound’s ability to inhibit enzymes and receptors involved in critical cellular processes contributes to its pharmacological activities.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other benzimidazole and phthalazine derivatives, such as benzimidazo[2,1-a]isoquinolines and pyrimido[1,2-a]benzimidazoles . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets 5-phenyl-9-piperidino[1,3]benzimidazo[2,1-a]phthalazine apart is its unique combination of benzimidazole and phthalazine moieties, which enhances its biological activity and pharmacological potential. The presence of the piperidino group further contributes to its distinct properties and makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H22N4 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-phenyl-9-piperidin-1-ylbenzimidazolo[2,1-a]phthalazine |
InChI |
InChI=1S/C25H22N4/c1-3-9-18(10-4-1)24-20-11-5-6-12-21(20)25-26-22-14-13-19(17-23(22)29(25)27-24)28-15-7-2-8-16-28/h1,3-6,9-14,17H,2,7-8,15-16H2 |
InChI Key |
HTVVWUMMYDGKJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C4N3N=C(C5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dimethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023809.png)
![5,7-Dimethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B15023812.png)
![3-(4-methoxybenzyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15023814.png)
![1-[(3,4-dimethylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B15023817.png)
![N-butyl-N-methyl-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15023820.png)
![(5'Z)-5'-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B15023824.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15023832.png)
![5-(2-Bromo-4,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15023839.png)
![2-ethoxy-4-[(Z)-{6-oxo-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B15023840.png)


![4-bromo-N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15023853.png)
![(3E)-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B15023863.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B15023881.png)
